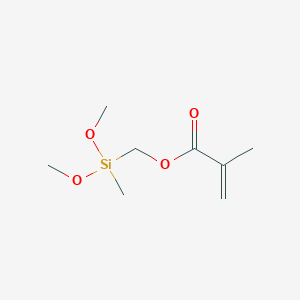
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) is a nitrogenous compound that has been widely used in scientific research applications. It is a versatile chemical that can be synthesized through various methods and can be used for a wide range of purposes.
Mécanisme D'action
The mechanism of action of Cyanamide is not well understood, but it is believed to act as a prodrug that is metabolized to produce reactive intermediates that can interact with cellular components. Cyanamide has been shown to inhibit the activity of various enzymes, including alcohol dehydrogenase, aldehyde dehydrogenase, and catalase. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects, including the inhibition of alcohol metabolism, the induction of apoptosis, and the modulation of gene expression. Cyanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the exact biochemical and physiological effects of Cyanamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cyanamide is its versatility, as it can be used for a wide range of purposes in scientific research. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of Cyanamide is its potential toxicity, as it can cause skin and eye irritation and can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Cyanamide in lab experiments.
Orientations Futures
There are several future directions for the study of Cyanamide, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. One potential future direction is the study of Cyanamide as a potential treatment for alcoholism, as it has been shown to inhibit alcohol metabolism. Another future direction is the study of Cyanamide as a potential therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Overall, the study of Cyanamide has the potential to lead to new discoveries and advancements in various fields of scientific research.
Méthodes De Synthèse
Cyanamide can be synthesized through various methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of urea with calcium cyanamide, and the reaction of carbonyl sulfide with ammonia. The most commonly used method for the synthesis of Cyanamide is the reaction of calcium cyanamide with sulfuric acid. This method is simple and efficient, and it yields a high purity of Cyanamide.
Applications De Recherche Scientifique
Cyanamide has been used in various scientific research applications, including the study of plant growth regulation, cancer research, and the synthesis of pharmaceuticals. In plant growth regulation, Cyanamide has been used to induce dormancy in fruit trees, which can improve the quality and yield of fruits. In cancer research, Cyanamide has been shown to have anti-tumor effects and can be used as a potential therapeutic agent. In the synthesis of pharmaceuticals, Cyanamide can be used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
119283-93-1 |
|---|---|
Nom du produit |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
(5,6-dimethyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3S/c1-6-3-8-9(4-7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
DQYGGONDDVQBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
SMILES canonique |
CC1=CC2=C(C=C1C)SC(=N2)NC#N |
Synonymes |
Cyanamide, (5,6-dimethyl-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)


![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)




